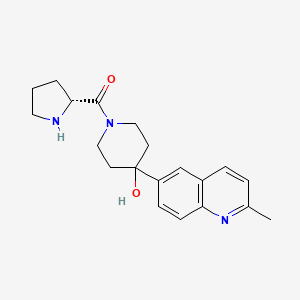
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride, also known as PQQ, is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. PQQ is a small molecule that is involved in cellular energy metabolism and has been shown to possess antioxidant properties. In
Mechanism of Action
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride acts as a redox cofactor, which means that it is involved in the transfer of electrons during cellular energy metabolism. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to stimulate the growth of new mitochondria, which can improve cellular energy production. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can activate key signaling pathways that are involved in cellular growth and survival.
Biochemical and Physiological Effects
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to have a number of biochemical and physiological effects. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is relatively stable and can be easily synthesized. One limitation of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it can be expensive to produce and may not be readily available in large quantities.
Future Directions
There are a number of future directions for research on 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride. One area of interest is the potential use of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research is needed to better understand the mechanisms of action of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride and how it interacts with other cellular pathways. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
Conclusion
In conclusion, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress. While there are advantages and limitations to using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments, there are a number of future directions for research on this promising molecule.
Synthesis Methods
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of synthetic chemistry techniques to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride from starting materials. Microbial fermentation involves the use of bacteria to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride through a natural biosynthetic pathway. Both methods have been used to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
Scientific Research Applications
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
properties
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-4-5-15-13-16(6-7-17(15)22-14)20(25)8-11-23(12-9-20)19(24)18-3-2-10-21-18/h4-7,13,18,21,25H,2-3,8-12H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSSPGLHJZKOF-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)[C@H]4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)
![benzyl N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]glycinate](/img/structure/B5402728.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)
![1'-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402746.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B5402756.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)